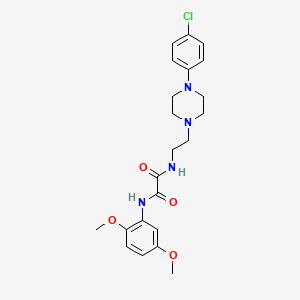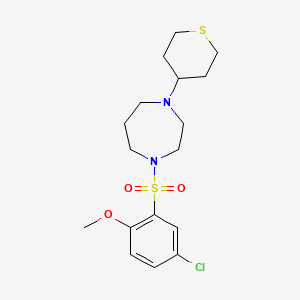![molecular formula C23H19FN4O4 B2522792 N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-04-4](/img/no-structure.png)
N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper and (which are duplicates) describe the synthesis and biological evaluation of a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These compounds share a common feature with the target compound, which is the presence of an acetamide group linked to aromatic systems. Paper discusses the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, which also contain a fluorinated aromatic ring and a pyrimidinone moiety, similar to the target compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization, decarboxylation, and amidification as described in paper and . The starting materials for these syntheses are typically simpler aromatic compounds that are functionalized through various chemical reactions. The amidification step is crucial for forming the acetamide linkage, which is a feature also expected in the synthesis of the target compound. The synthesis of the compounds in paper starts from 4-fluoro-aniline and involves the creation of a pyrimidinone ring, which is a structural element that would likely be present in the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the target compound would be expected to include several key features based on the related compounds discussed in the papers. These features include a fluorinated aromatic ring, which is known to influence the biological activity of the molecule by affecting its electronic properties and lipophilicity . The presence of a pyrimidinone ring is also significant, as it is a common scaffold in medicinal chemistry due to its hydrogen bonding capabilities and planar structure . The methoxybenzyl group mentioned in the target compound is a substituent that could affect the molecule's overall polarity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization, which is a method to construct the indole ring, and the Japp-Klingemann reaction, which is used to form hydrazones that can be further transformed into various heterocyclic compounds . The final amidification step is a key reaction for linking the pyridine and indole moieties via an acetamide bond. These reactions are indicative of the types of chemical transformations that might be used in the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which can influence its ability to penetrate biological membranes . The acetamide linkage is a polar functional group that can form hydrogen bonds, affecting the compound's solubility and interaction with biological targets. The overall molecular architecture, including the presence of aromatic rings and heterocycles, would contribute to the compound's UV absorption properties, which are relevant for its spectroscopic characterization.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
Compounds within this structural family have been explored for their potential in imaging, particularly using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa), a protein associated with neuroinflammation and other pathologies. The incorporation of a fluorine atom allows these compounds to be labeled with fluorine-18, a radioisotope used in PET imaging, to visualize and quantify the expression of target proteins in vivo (Dollé et al., 2008).
Anticancer Activity
Another research direction involves the synthesis and evaluation of certain pyrimidine derivatives for their anticancer activity. Compounds structurally similar to N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and tested against a variety of cancer cell lines. Some of these compounds have shown promising results, inhibiting cancer cell growth and offering potential pathways for the development of new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Evaluation for Neuroinflammation
Further studies have focused on the synthesis and evaluation of related compounds for their binding affinity to peripheral benzodiazepine receptors, which are implicated in neuroinflammation and neurodegenerative diseases. Through chemical modification and radiolabeling, researchers aim to develop potent radioligands for in vivo imaging of neuroinflammatory conditions, providing valuable tools for diagnosis and research into neurological disorders (Zhang et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-fluoroaniline", "2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one", "Acetic anhydride", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-d]pyrimidin-4-one in methanol using triethylamine as a catalyst to form N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide intermediate.", "Step 2: Acetylation of the intermediate with acetic anhydride in ethyl acetate using sodium bicarbonate as a base to form the final product, N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 3: Purification of the final product by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
902919-04-4 |
Formule moléculaire |
C23H19FN4O4 |
Poids moléculaire |
434.427 |
Nom IUPAC |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
Clé InChI |
LCVOWQDWBBKADC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





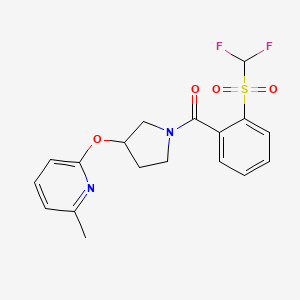
![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)
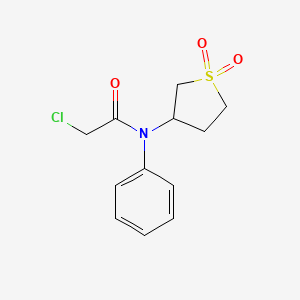
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2522722.png)
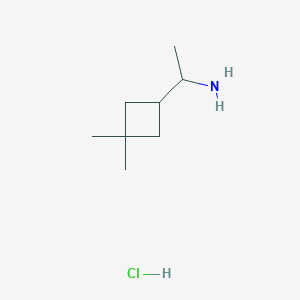
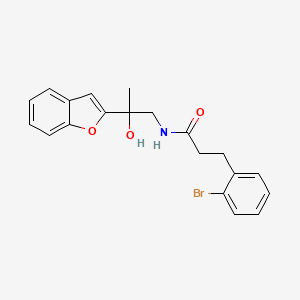
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2522726.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)
![4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde](/img/structure/B2522729.png)
